2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide
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Overview
Description
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the chloro and nitro groups. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the chloro group: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group can be introduced by nitrating the benzamide using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine, while substitution of the chloro group can introduce various functional groups such as hydroxyl or alkoxy groups.
Scientific Research Applications
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-methylphenyl)-5-nitrobenzamide
- N-(3-methylphenyl)-5-nitrobenzamide
- 2-chloro-N-(propan-2-yl)-5-nitrobenzamide
Uniqueness
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C20H19ClN4O4 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-chloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H19ClN4O4/c1-12(2)24(20(26)16-10-15(25(27)28)7-8-17(16)21)11-18-22-19(23-29-18)14-6-4-5-13(3)9-14/h4-10,12H,11H2,1-3H3 |
InChI Key |
GMHSRUGAOVXRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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